Ticagrelor-d7
Ticagrelor-d7
Labeled Ticagrelor, the first reversible oral P2Y12 receptor antagonist, provides faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel. Used in the treatment of acute coronary syndromes (ACS)
Ticagrelor-d7 is intended for use as an internal standard for the quantification of ticagrelor. Ticagrelor is a reversible antagonist of the platelet purinergic P2Y12 receptor. It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding.
Ticagrelor-d7 is intended for use as an internal standard for the quantification of ticagrelor. Ticagrelor is a reversible antagonist of the platelet purinergic P2Y12 receptor. It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196518
InChI:
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
SMILES:
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Molecular Formula:
C23H28F2N6O4S
Molecular Weight:
529.6 g/mol
Ticagrelor-d7
CAS No.:
Cat. No.: VC0196518
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 529.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Labeled Ticagrelor, the first reversible oral P2Y12 receptor antagonist, provides faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel. Used in the treatment of acute coronary syndromes (ACS) Ticagrelor-d7 is intended for use as an internal standard for the quantification of ticagrelor. Ticagrelor is a reversible antagonist of the platelet purinergic P2Y12 receptor. It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding. |
|---|---|
| Molecular Formula | C23H28F2N6O4S |
| Molecular Weight | 529.6 g/mol |
| IUPAC Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Standard InChI | InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 |
| Standard InChI Key | OEKWJQXRCDYSHL-MHTCSOGVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
| SMILES | CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
| Canonical SMILES | CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
| Appearance | Yellow Solid |
| Melting Point | >125°C (Subl.) |
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